molecular formula C13H14N4O2 B13105309 Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate

Cat. No.: B13105309
M. Wt: 258.28 g/mol
InChI Key: VNDFMYHYGDFGOL-UHFFFAOYSA-N
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Description

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate is a heterocyclic compound that features both imidazole and pyrazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-B]pyrazole core. The benzyl carbamate group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like imidazole and its derivatives share the imidazole ring structure and exhibit similar biological activities.

    Pyrazole Derivatives: Pyrazole and its derivatives also share structural similarities and are known for their diverse pharmacological properties.

Uniqueness

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate is unique due to the combination of both imidazole and pyrazole rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

benzyl N-(2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-yl)carbamate

InChI

InChI=1S/C13H14N4O2/c18-13(19-9-10-4-2-1-3-5-10)15-11-8-12-14-6-7-17(12)16-11/h1-5,8,14H,6-7,9H2,(H,15,16,18)

InChI Key

VNDFMYHYGDFGOL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)NC(=O)OCC3=CC=CC=C3)N1

Origin of Product

United States

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